3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is a chemical compound with the linear formula C8H6ClNO4S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride involves a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride consists of a benzothiazine ring, which is a seven-membered ring containing a sulfur atom and a nitrogen atom . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride include a molecular weight of 209.23 , and a melting point of 287 - 289°C . It appears as a solid .Scientific Research Applications
Synthesis and Chemical Transformations
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride serves as a crucial intermediate in the synthesis of a wide range of 1,2-benzothiazine derivatives. These derivatives are synthesized through various chemical reactions, including Rhodium(III)-catalyzed cross-coupling and oxidative cyclization processes. Such methods enable the preparation of 4-unsubstituted 1,2-benzothiazines from sulfoximines and allyl methyl carbonate, showcasing a tolerance for a wide range of functional groups on the sulfoximine. This versatility highlights the compound's significance in organic synthesis and its potential for creating chemically modified products for further application in medicinal chemistry and drug development (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).
Applications in Medicinal Chemistry
In medicinal chemistry, benzothiazine derivatives, including those synthesized from 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride, are explored for their potential biological and pharmacological properties. These compounds are used as templates for creating enantiomerically pure quinolones, which have significant biological and pharmacological relevance. The ability to use benzothiazines as templates for such syntheses under mild conditions showcases their utility in developing pharmacologically active compounds with potential therapeutic applications (M. Harmata & Xuechuan Hong, 2007).
Advancements in Synthesis Techniques
Advancements in synthesis techniques involving 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride also demonstrate its role in the development of novel synthetic methods. For instance, solid-phase synthetic methods have been employed to obtain 3,4-dihydro-1H-2,1-benzothiazin-4-one 2,2-dioxide derivatives using polymer-bound anthranilic acid derivatives. This approach, which includes N-methanesulfonylation and cyclative cleavage, highlights the compound's role in facilitating the exploration of new synthetic pathways and the production of derivatives with high purity and yields (Moon-Kook Jeon et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXJVEZCIWUQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619205 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
CAS RN |
443955-56-4 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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